5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole 5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18121099
InChI: InChI=1S/C5H4BrF3N2/c6-3-4-1-2-10-11(4)5(7,8)9/h1-2H,3H2
SMILES:
Molecular Formula: C5H4BrF3N2
Molecular Weight: 229.00 g/mol

5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC18121099

Molecular Formula: C5H4BrF3N2

Molecular Weight: 229.00 g/mol

* For research use only. Not for human or veterinary use.

5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C5H4BrF3N2
Molecular Weight 229.00 g/mol
IUPAC Name 5-(bromomethyl)-1-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C5H4BrF3N2/c6-3-4-1-2-10-11(4)5(7,8)9/h1-2H,3H2
Standard InChI Key CARQDJPLCAFABV-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1)C(F)(F)F)CBr

Introduction

Structural and Molecular Characteristics

5-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole (C5_5H4_4BrF3_3N2_2) features a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. The trifluoromethyl (-CF3_3) group at position 1 enhances electron-withdrawing effects, while the bromomethyl (-CH2_2Br) substituent at position 5 introduces a reactive site for further functionalization. The molecular structure is corroborated by spectroscopic data, including a distinctive 1^{1}H NMR signal at δ 4.47 ppm for the bromomethyl protons and a 19^{19}F NMR peak near δ -58 ppm for the -CF3_3 group .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC5_5H4_4BrF3_3N2_2
Molecular Weight245.00 g/mol
SMILESC1=CN(N=C1CBr)C(F)(F)F
InChIKeyUTRDPMJWTXSEAQ-UHFFFAOYSA-N
Predicted CCS (Ų, [M+H]+)152.9

The compound’s regiochemistry is critical; the 5-bromomethyl isomer is distinguished from its 3-bromomethyl counterpart via boiling point-pressure diagram analysis during purification .

Synthetic Methodologies

Regioselective Bromination

A high-yielding route involves N-bromosuccinimide (NBS)-mediated bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole under mild conditions (0°C, dichloromethane), achieving >85% yield . This method minimizes polybromination byproducts, a common challenge in pyrazole functionalization.

Annulation Approaches

Reactivity and Functionalization

The bromomethyl group undergoes nucleophilic substitution, enabling diverse derivatization:

  • Suzuki Coupling: Palladium-catalyzed reactions with aryl boronic acids yield biarylpyrazoles, useful in kinase inhibitor synthesis .

  • Lithiation: Flow reactor lithiation at -78°C generates intermediates for aldehyde, acid, or boron pinacolate functionalization .

  • Grignard Reactions: Alkylmagnesium bromides introduce alkyl chains, expanding agrochemical applications .

Table 2: Representative Derivatives and Yields

DerivativeReaction ConditionYield (%)
5-AldehydeBr–Li exchange, DMF78
5-Boric acid pinacol esterDoM reaction, B2_2Pin2_265
5-Sulfonyl chlorideSO2_2Cl2_2, RT82

Physicochemical Stability

The compound remains stable at room temperature but decomposes upon exposure to strong bases (e.g., NaOH) or oxidizers (e.g., KMnO4_4), releasing nitrogen oxides . Storage recommendations include inert atmospheres and temperatures below -20°C to prevent Br^- elimination .

Applications in Drug Discovery

Pyrazole bromomethyl derivatives are pivotal in antiviral research. For instance, analog I-19 (EC50_{50} = 0.0334 μM) exhibits anti-HIV-1 activity comparable to nevirapine (EC50_{50} = 0.0402 μM) . Structure-activity relationship (SAR) studies highlight the necessity of the bromomethyl group for binding affinity, as its replacement with bulkier substituents (e.g., tert-butyl) reduces potency .

Future Directions

Ongoing research targets enantioselective functionalization and green chemistry approaches. Photoredox-catalyzed bromomethylation and flow-chemistry optimizations aim to reduce waste and improve atom economy . Additionally, computational studies (e.g., DFT) are elucidating reaction mechanisms to guide catalyst design .

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